![molecular formula C15H20O6 B035286 Ethyl 4,6-O-benzylidene-b-D-galactopyranoside CAS No. 101833-22-1](/img/structure/B35286.png)
Ethyl 4,6-O-benzylidene-b-D-galactopyranoside
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Overview
Description
Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is a renowned compound within the biomedical industry . It is a pivotal compound in the realm of biomedical research and plays an indispensable role in unraveling intricate molecular interactions and functions linked to proteins implicated in an array of ailments, including cancer and metabolic disorders .
Synthesis Analysis
The synthesis of Ethyl 4,6-O-benzylidene-b-D-galactopyranoside involves the formation of a new chiral center . The bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation during their formation . The product purification can be achieved by crystallization/precipitation only .Molecular Structure Analysis
The molecular formula of Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is C15H20O6 . It has a molecular weight of 296.32 . The structure is characterized by exceptional peculiarity .Chemical Reactions Analysis
Benzylidene acetals, such as Ethyl 4,6-O-benzylidene-b-D-galactopyranoside, have found broad application in synthetic carbohydrate chemistry . The formation of these compounds involves the creation of a new chiral center .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4,6-O-benzylidene-b-D-galactopyranoside include a molecular weight of 296.32 and a molecular formula of C15H20O6 .Scientific Research Applications
Synthetic Carbohydrate Chemistry
Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is widely used in synthetic carbohydrate chemistry . The formation of benzylidene acetals introduces a new chiral center, where the bulky phenyl substituent predominantly adopts the thermodynamically more stable equatorial orientation .
Preparation of Various Sugars
This compound serves as an important intermediate in the preparation of various sugars . It’s a key building block in the synthesis of different types of sugars.
Protective Group in Glycobiology
In the field of glycobiology, Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is used as a protective group for 1,2- and 1,3-diols . In systems where 1,2- or 1,3-diols are possible, the six-membered acetal ring is preferentially formed .
Stereoselective Oligosaccharide Synthesis
The compound plays a significant role in the development of novel methods for stereoselective oligosaccharide synthesis . This is particularly important in the field of glycobiology, which focuses on complex carbohydrate molecules .
Regioselective Synthesis of Protected Polyols
Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is used in the regioselective synthesis of protected polyols . This process involves chelation-assisted regioselective C−O bond cleavage reactions of acetals by Grignard reagents .
Formation of Benzylidene Acetals
The compound is used in the formation of benzylidene acetals of ethyl thioglycosides . The product purification can be achieved by crystallization/precipitation only .
Mechanism of Action
Target of Action
Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is a compound used in proteomics research . .
Mode of Action
It is known that during the formation of benzylidene acetals, a new chiral center is formed, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .
Biochemical Pathways
Benzylidene acetals, to which this compound belongs, have found broad application in synthetic carbohydrate chemistry .
Pharmacokinetics
It is known that the compound should be stored at -20°c for long term storage .
Result of Action
It is known that the compound is used in proteomics research , suggesting it may have effects on protein structure or function.
Action Environment
It is known that the compound should be stored at -20°c for long term storage , suggesting that temperature may play a role in its stability.
Future Directions
Ethyl 4,6-O-benzylidene-b-D-galactopyranoside exhibits promising prospects for studying specific ailments associated with carbohydrate metabolism and glycosylation pathways . It proves to be highly advantageous in drug development for multiple ailments such as cancer and neurological disorders . This compound is expected to continue playing a significant role in biomedical research and drug discovery .
properties
IUPAC Name |
(4aR,6R,7R,8R,8aR)-6-ethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-2-18-15-12(17)11(16)13-10(20-15)8-19-14(21-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13+,14?,15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCTXXNFSDZRJM-JDBBLOKJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595396 |
Source
|
Record name | Ethyl 4,6-O-benzylidene-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-O-benzylidene-b-D-galactopyranoside | |
CAS RN |
101833-22-1 |
Source
|
Record name | Ethyl 4,6-O-benzylidene-beta-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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